

An In-depth Technical Guide to the Mass Spectrometry of Cyclohexylidenecyclohexane

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Compound of Interest

Compound Name: Cyclohexylidenecyclohexane

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This technical guide provides a comprehensive overview of the mass spectrometry data for **cyclohexylidenecyclohexane** (C₁₂H₂₀). The information presented herein is intended to assist researchers in the identification, characterization, and analysis of this compound and related structures. This document includes quantitative mass spectrometry data, a representative experimental protocol for its acquisition, and a detailed analysis of its fragmentation pathway.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **cyclohexylidenecyclohexane** is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of the molecule.

m/z	Relative Intensity (%)	Proposed Fragment
164	35	$[\text{C}_{12}\text{H}_{20}]^{+\bullet}$ (Molecular Ion)
135	20	$[\text{C}_{10}\text{H}_{15}]^{+}$
121	25	$[\text{C}_9\text{H}_{13}]^{+}$
107	30	$[\text{C}_8\text{H}_{11}]^{+}$
95	100	$[\text{C}_7\text{H}_{11}]^{+}$ (Base Peak)
81	65	$[\text{C}_6\text{H}_9]^{+}$
67	50	$[\text{C}_5\text{H}_7]^{+}$
55	40	$[\text{C}_4\text{H}_7]^{+}$
41	45	$[\text{C}_3\text{H}_5]^{+}$

Experimental Protocols

While specific experimental parameters for the reference spectrum are not publicly detailed, a general protocol for obtaining the electron ionization mass spectrum of a volatile, nonpolar compound like **cyclohexylidenecyclohexane** is provided below. This protocol is representative of standard analytical procedures in mass spectrometry.

Instrumentation:

- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source.
- **Inlet System:** A gas chromatography (GC) system for sample introduction is ideal for ensuring sample purity and enabling separation from a mixture. Direct insertion probe (DIP) can also be used for pure samples.

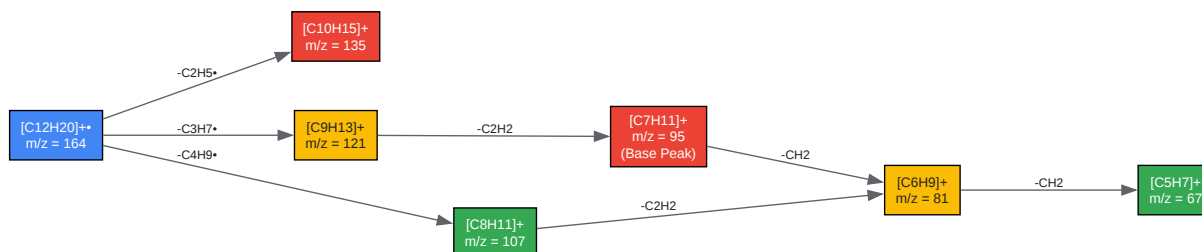
Experimental Conditions:

- **Ionization Mode:** Electron Ionization (EI).

- **Electron Energy:** 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.
- **Ion Source Temperature:** 200-250 °C. The temperature should be sufficient to maintain the sample in the gas phase without causing thermal degradation.
- **Mass Range:** m/z 35-500. This range will cover the molecular ion and the majority of its fragments.
- **Sample Preparation:** The sample is typically dissolved in a volatile solvent, such as hexane or dichloromethane, for GC-MS analysis. For DIP-MS, a small amount of the neat sample is applied to the probe.

Fragmentation Pathway Analysis

The fragmentation of **cyclohexylidenecyclohexane** under electron ionization conditions proceeds through a series of characteristic cleavage and rearrangement reactions. The proposed fragmentation pathway, based on the observed mass spectrum, is illustrated in the diagram below. The initial event is the removal of an electron from the molecule to form the molecular ion ($[M]^+\bullet$) at m/z 164. Subsequent fragmentation is driven by the stability of the resulting carbocations.



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Caption: Proposed fragmentation pathway of **cyclohexylidenecyclohexane**.

The formation of the base peak at m/z 95, corresponding to the $[C_7H_{11}]^+$ ion, is a result of a complex rearrangement and cleavage of the bicyclic system. The subsequent loss of ethylene (C_2H_2) and methylene (CH_2) radicals from various fragments leads to the series of smaller ions observed in the spectrum. These fragmentation patterns are characteristic of cyclic and unsaturated hydrocarbons and provide valuable structural information.

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